molecular formula C12H14O2 B1632631 4-pent-1-enyl-benzoic acid

4-pent-1-enyl-benzoic acid

Cat. No.: B1632631
M. Wt: 190.24 g/mol
InChI Key: WPYZZVKPJHDAOE-PLNGDYQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-pent-1-enyl-benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a pent-1-enyl group attached to the fourth position of the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-pent-1-enyl-benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated benzoic acid under the influence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve the partial oxidation of toluene using oxygen gas in the presence of manganese or cobalt naphthenate as catalysts . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-pent-1-enyl-benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitrobenzoic acids or halogenated benzoic acids.

Scientific Research Applications

4-pent-1-enyl-benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-pent-1-enyl-benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity .

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simple aromatic carboxylic acid with similar structural features.

    4-methylbenzoic acid: Contains a methyl group instead of a pent-1-enyl group.

    4-ethylbenzoic acid: Contains an ethyl group instead of a pent-1-enyl group.

Uniqueness

4-pent-1-enyl-benzoic acid is unique due to the presence of the pent-1-enyl group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

4-[(Z)-pent-1-enyl]benzoic acid

InChI

InChI=1S/C12H14O2/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h4-9H,2-3H2,1H3,(H,13,14)/b5-4-

InChI Key

WPYZZVKPJHDAOE-PLNGDYQASA-N

Isomeric SMILES

CCC/C=C\C1=CC=C(C=C1)C(=O)O

SMILES

CCCC=CC1=CC=C(C=C1)C(=O)O

Canonical SMILES

CCCC=CC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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